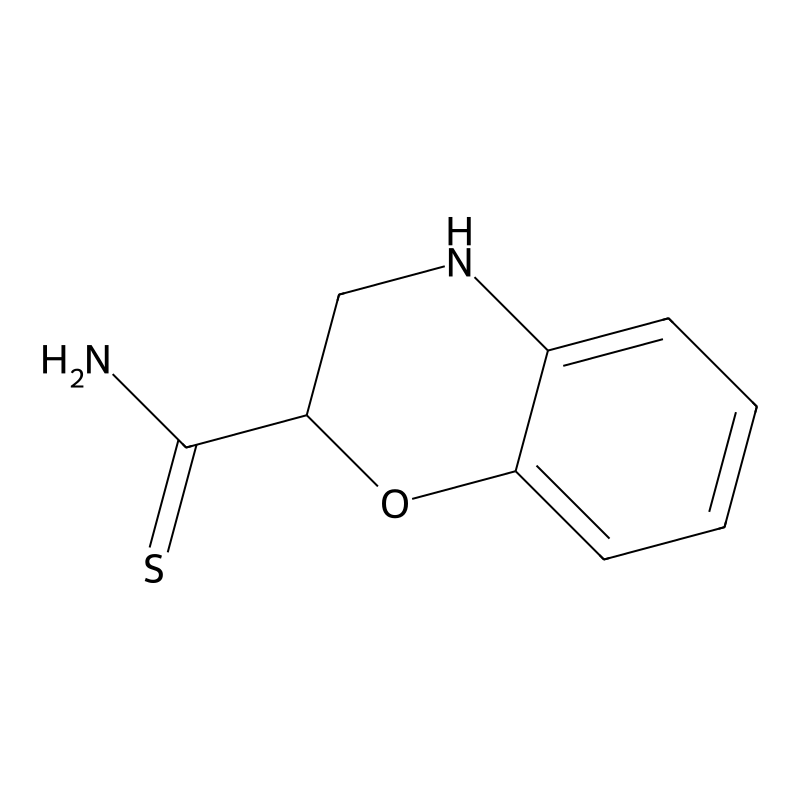

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Chemistry

Application Summary: “3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide” is used as a pharmaceutical intermediate.

Results or Outcomes: The compound is used to enhance the agonist activity at the A1 adenosine receptor. The specific results or outcomes would depend on the particular therapeutic application being pursued.

Isostere of 2,2-Dimethylchromans

Scientific Field: Medicinal Chemistry

Application Summary: 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines are studied as isosteres of corresponding 2,2-dimethylchromans.

Pesticidal Applications

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide is a chemical compound characterized by its unique structural features, including a benzoxazine ring and a carbothioamide functional group. Its molecular formula is , and it has a molecular weight of approximately 194.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse biological activities and chemical reactivity.

- Nucleophilic Substitution: The sulfur atom in the carbothioamide group can participate in nucleophilic substitution reactions, making it a potential precursor for synthesizing more complex molecules.

- Cyclization Reactions: The presence of the benzoxazine structure allows for potential cyclization reactions under acidic or basic conditions, leading to the formation of new cyclic compounds.

- Condensation Reactions: The amide group can engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Research indicates that 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide exhibits various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains.

- Immunomodulatory Effects: Some derivatives of benzoxazines have been reported to enhance immune responses, indicating potential applications in immunotherapy .

- Cytotoxicity: There is evidence that this compound may possess cytotoxic properties against specific cancer cell lines, warranting further investigation into its anticancer potential.

Several synthesis methods have been developed for 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide:

- One-Pot Synthesis: A common method involves the reaction of o-phenylenediamine with carbon disulfide and an appropriate aldehyde or ketone under acidic conditions to form the desired compound.

- Cyclization Techniques: The direct cyclization of substituted phenols with thioamides can yield benzoxazine derivatives.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the final product.

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial and anticancer therapies.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agricultural fungicides or bactericides.

- Material Science: The unique properties of benzoxazines make them suitable for use in high-performance materials and coatings.

Several compounds share structural similarities with 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide | C9H10N2O2 | Contains a carboxamide group instead of carbothioamide |

| 2H-Benzothiazole derivatives | Varies | Known for their diverse biological activities |

| Benzothiazole derivatives | Varies | Exhibits significant antimicrobial properties |

The uniqueness of 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide lies in its specific combination of a benzoxazine structure with a carbothioamide group, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

The traditional multi-step synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide relies primarily on established organic synthetic methodologies that have been developed and refined over several decades [1] . The most widely employed approach involves the Mannich condensation reaction, which serves as the foundational step in constructing the benzoxazine ring system [3] [4]. This classical methodology typically requires the sequential treatment of 2-aminophenol derivatives with formaldehyde and appropriate amine components under controlled conditions [5].

The initial step in the traditional synthesis involves the formation of a Schiff base intermediate through the condensation of 2-aminophenol with salicylaldehyde or related aldehydes [6]. This intermediate formation occurs at temperatures ranging from 80 to 150 degrees Celsius in organic solvents such as ethanol or toluene [1]. The reaction proceeds through protonation of the amine group, followed by nucleophilic attack on the aldehyde carbonyl carbon, resulting in the formation of the characteristic carbon-nitrogen bond [7].

Following the initial condensation, the reduction step typically employs sodium borohydride as the reducing agent to convert the imine intermediate to the corresponding secondary amine [8]. This reduction process is conducted at room temperature in methanol for approximately 15 minutes to 1 hour, depending on the substrate and reaction conditions [8]. The efficiency of this reduction step is crucial for achieving high yields in the overall synthetic sequence [6].

The cyclization step represents the critical ring-closing reaction that forms the benzoxazine core structure [9]. This process involves a Mannich-type reaction where formaldehyde acts as the methylene bridge between the phenolic oxygen and the nitrogen atom [3]. The reaction typically requires heating at temperatures between 90 to 150 degrees Celsius for periods ranging from 1 to 7 hours [5]. The cyclization proceeds through the formation of a quinone methide intermediate, which subsequently undergoes intramolecular nucleophilic attack by the nitrogen atom [7].

The introduction of the carbothioamide functionality requires additional synthetic steps that involve the conversion of appropriate precursor groups . Traditional approaches employ thiocarbamoyl chloride reagents under basic conditions, typically using triethylamine as the base in dichloromethane or chloroform solvents . The reaction proceeds through nucleophilic substitution mechanisms, where the nucleophilic nitrogen attacks the electrophilic carbon of the thiocarbamoyl group [11].

Temperature control throughout the multi-step sequence is essential for achieving optimal yields and selectivity [12]. The traditional synthesis typically operates within temperature ranges of 60 to 150 degrees Celsius, with specific temperature requirements for each individual step [12]. Reaction monitoring through thin-layer chromatography or nuclear magnetic resonance spectroscopy is commonly employed to determine reaction completion and guide the progression to subsequent steps [13].

| Method | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich Condensation | 1-7 hours | 60-150 | 75-95 | Simple procedure, well-established | Long reaction time, multiple steps |

| Catalytic Route | 30 min - 2 hours | 80-120 | 80-92 | High selectivity, mild conditions | Requires specific catalysts |

| One-Pot Synthesis | 30-60 minutes | 25-100 | 85-98 | Short reaction time, green chemistry | Limited substrate scope |

| Post-Synthetic Functionalization | 2-6 hours | 100-200 | 70-85 | Structural diversity, specific modifications | Complex purification |

The purification of intermediates and final products in traditional multi-step syntheses typically involves column chromatography using silica gel with hexane-ethyl acetate solvent systems [13]. Recrystallization from appropriate solvents such as ethanol or methanol is commonly employed to achieve the required purity levels for subsequent synthetic steps [5]. The overall yields for traditional multi-step approaches typically range from 75 to 95 percent, depending on the specific substrate and reaction conditions employed [1].

Catalytic Routes for Regioselective Formation

Catalytic methodologies for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide have emerged as sophisticated alternatives to traditional multi-step approaches, offering enhanced regioselectivity and improved reaction efficiency [14] [15]. Palladium-catalyzed reactions represent the most extensively studied catalytic systems for benzoxazine formation, providing excellent control over regioselectivity and stereochemistry [14].

Palladium-based catalytic systems typically employ palladium acetate or palladium dichloride as the catalyst source, often in combination with phosphine ligands such as triphenylphosphine or 1,1'-bis(diphenylphosphino)ferrocene [13] [14]. The catalytic cycle involves oxidative addition of aryl halide substrates to the palladium center, followed by insertion of isocyanide or related building blocks [15]. The reaction proceeds through the formation of palladium(II) intermediates that facilitate the subsequent cyclization and functionalization steps [14].

The regioselectivity in palladium-catalyzed benzoxazine synthesis is primarily controlled by the steric and electronic properties of the ligands employed [13]. Bulky phosphine ligands such as tri-tert-butylphosphine promote regioselective formation at specific positions on the benzoxazine ring system [13]. The choice of base, typically cesium carbonate or potassium tert-butoxide, also influences the regioselectivity by affecting the deprotonation and subsequent cyclization pathways [13].

Nickel-catalyzed approaches have gained prominence as cost-effective alternatives to palladium systems [16]. These catalytic systems typically employ nickel(0) complexes with tricyclohexylphosphine ligands to facilitate the coupling of thiocarbamoyl fluorides with boronic acids [16]. The reaction operates under mild conditions and demonstrates excellent functional group tolerance, making it suitable for late-stage modifications of complex molecular frameworks [16].

Copper-catalyzed systems offer unique advantages in terms of catalyst availability and cost considerations [17]. These systems typically operate through copper(I) or copper(II) catalytic cycles that involve carbon-hydrogen activation and subsequent functionalization [18]. The copper-catalyzed approaches often require co-catalysts such as palladium complexes to achieve optimal regioselectivity and yield [14].

The mechanistic pathways in catalytic benzoxazine synthesis involve several key elementary steps that determine the overall efficiency and selectivity [17]. The initial coordination of substrates to the metal center is followed by oxidative addition or carbon-hydrogen activation processes [18]. Subsequent migratory insertion and reductive elimination steps complete the catalytic cycle while regenerating the active catalyst species [14].

Temperature optimization in catalytic systems is crucial for achieving high turnover frequencies and selectivities [19]. Most catalytic routes operate within temperature ranges of 80 to 120 degrees Celsius, significantly lower than traditional thermal approaches [12]. The reduced temperature requirements contribute to improved functional group compatibility and reduced side product formation [13].

Ligand design plays a critical role in achieving regioselective benzoxazine formation [13]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene provide enhanced stability to the catalytic species while promoting selective reaction pathways [13]. The bite angle and electronic properties of these ligands directly influence the regioselectivity and reaction rate [14].

| Catalyst Type | Loading (mol%) | Selectivity | Cost | Reusability |

|---|---|---|---|---|

| Palladium complexes | 2-10 | High | High | Limited |

| Nickel catalysts | 5-15 | Moderate-High | Moderate | Good |

| Copper systems | 10-20 | Moderate | Low | Good |

| Acid catalysts | 5-50 | Variable | Low | Poor |

| Base catalysts | 10-100 | Low-Moderate | Low | Poor |

Substrate scope in catalytic benzoxazine synthesis encompasses a wide range of aromatic and heteroaromatic starting materials [15]. Electron-rich and electron-poor aryl halides both participate effectively in palladium-catalyzed reactions, although reaction rates may vary depending on the electronic nature of the substituents [14]. Heteroaromatic substrates such as pyridyl and quinolinyl derivatives require modified reaction conditions to prevent catalyst poisoning by coordination to the metal center [18].

The kinetics of catalytic benzoxazine formation follow complex mechanistic pathways that involve multiple elementary steps [19]. Rate-determining steps typically involve either the oxidative addition or reductive elimination processes, depending on the specific catalyst system and substrate employed [14]. Kinetic studies reveal that electron-withdrawing groups on aryl halide substrates accelerate the oxidative addition step, while electron-donating groups facilitate the subsequent cyclization processes [19].

One-Pot Synthesis Strategies and Green Chemistry Considerations

One-pot synthesis strategies for 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide represent a paradigm shift toward more sustainable and efficient synthetic methodologies [20] [21]. These approaches combine multiple synthetic transformations in a single reaction vessel, thereby reducing solvent consumption, minimizing waste generation, and improving overall atom economy [22]. The development of formaldehyde-free protocols has addressed environmental concerns associated with traditional benzoxazine synthesis [20].

Microwave-assisted synthesis has emerged as a powerful tool in one-pot benzoxazine formation, significantly reducing reaction times from several hours to 30-60 minutes [23]. The microwave irradiation provides uniform heating and enhanced mass transfer, leading to improved reaction rates and yields [23]. Temperature control in microwave-assisted reactions is precisely maintained through feedback control systems, ensuring reproducible results across different substrate combinations [23].

Solventless synthesis protocols have been developed to eliminate the use of organic solvents entirely [24]. These approaches rely on the inherent reactivity of the starting materials and their ability to form homogeneous reaction mixtures through melting or dissolution processes [24]. The solventless conditions result in dramatically shortened reaction times, often completing within minutes rather than hours observed in traditional solvent-based approaches [24].

Ionic liquid-mediated synthesis represents another significant advancement in green chemistry applications [22]. Brønsted acidic ionic liquids such as 1-methylimidazolium tetrafluoroborate serve as both solvent and catalyst, providing enhanced reaction rates and improved selectivity [22]. The ionic liquids can be readily recovered and recycled, contributing to the overall sustainability of the synthetic process [22].

Multicomponent reaction strategies enable the simultaneous incorporation of all required building blocks in a single synthetic operation [21]. These approaches typically involve the combination of 2-aminophenol derivatives, aldehydes, and carbothioamide precursors under mild conditions [21]. The reactions proceed through cascade mechanisms involving Schiff base formation, cyclization, and functionalization steps [21].

Enzymatic catalysis has been explored as a biocatalytic alternative for benzoxazine synthesis [25]. Tyrosinase-mediated ortho-hydroxylation followed by intramolecular cyclization provides access to tricyclic benzoxazine derivatives under mild aqueous conditions [25]. The enzymatic approach demonstrates excellent atom economy and minimizes the formation of toxic byproducts [25].

Mechanistic considerations in one-pot synthesis involve the careful orchestration of multiple reaction pathways to achieve selective product formation [21]. The reaction sequence typically begins with the formation of reactive intermediates that subsequently undergo cyclization and functionalization processes [21]. Understanding the relative rates of these competing processes is essential for optimizing reaction conditions and achieving high selectivity [19].

Temperature profiles in one-pot synthesis are carefully designed to promote the desired reaction sequence while minimizing side product formation [21]. Many one-pot protocols operate at ambient temperature or under mild heating conditions, typically ranging from 25 to 100 degrees Celsius [21]. The reduced temperature requirements contribute to improved energy efficiency and reduced environmental impact [20].

Green solvent alternatives have been developed to replace traditional organic solvents in benzoxazine synthesis [20]. Water-based systems, polyethylene glycol, and bio-based solvents derived from renewable resources are increasingly employed [26]. These green solvents often provide enhanced selectivity and improved product isolation compared to conventional organic solvents [22].

Catalyst-free protocols represent the ultimate expression of green chemistry principles in benzoxazine synthesis [21]. These approaches rely on the inherent reactivity of the starting materials and carefully designed reaction conditions to achieve high yields without the need for external catalysts [26]. Molecular sieves have been employed as mild catalysts that facilitate benzoxazine formation while excluding hazardous chemical reagents [26].

| Parameter | Traditional Multi-Step | Catalytic Routes | One-Pot Strategies | Post-Synthetic |

|---|---|---|---|---|

| Temperature Range | 80-150°C | 60-120°C | 25-100°C | 100-200°C |

| Pressure | Atmospheric | Atmospheric | Atmospheric | Atmospheric/Reduced |

| Solvent | Organic solvents | Minimal/Solventless | Green solvents | Varied |

| Catalyst | Acid/Base | Metal catalysts | Minimal/None | Specific |

| Atmosphere | Air/Inert | Inert | Air | Inert |

| Reaction Time | 3-8 hours | 1-3 hours | 0.5-2 hours | 2-6 hours |

Waste minimization strategies in one-pot synthesis focus on reducing the number of purification steps and eliminating the need for intermediate isolation [21]. The direct telescoping of reaction sequences eliminates the generation of organic waste from extraction and purification procedures [20]. Continuous flow processes have been developed to further enhance the efficiency and sustainability of benzoxazine synthesis [27].

Process intensification through the use of specialized reactor designs and process conditions enables significant improvements in reaction efficiency [20]. Microreactor technology allows for precise control of reaction parameters and enhanced heat and mass transfer [27]. These advanced reactor systems contribute to improved safety, reduced environmental impact, and enhanced process economics [20].

Life cycle assessment studies have demonstrated the environmental advantages of one-pot synthesis strategies compared to traditional multi-step approaches [20]. The reduced energy consumption, minimized waste generation, and improved atom economy result in significantly lower environmental impact scores [22]. These assessments provide quantitative support for the adoption of green chemistry principles in benzoxazine synthesis [26].

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization of 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide provides access to structurally diverse derivatives through selective modification of specific functional groups [18]. These techniques enable the introduction of additional pharmacophores, the optimization of physicochemical properties, and the exploration of structure-activity relationships without requiring complete resynthesis of the benzoxazine core [13].

Carbon-hydrogen activation methodologies represent a powerful approach for post-synthetic functionalization of benzoxazine derivatives [18]. Palladium-catalyzed carbon-hydrogen functionalization reactions enable the selective introduction of aryl, alkyl, and heteroatomic substituents at specific positions on the benzoxazine ring system [18]. These reactions typically employ directing groups to achieve regioselective functionalization while avoiding interference from nitrogen and sulfur heteroatoms present in the benzoxazine scaffold [18].

The use of N-methoxy amide directing groups has proven particularly effective in overcoming the challenges associated with carbon-hydrogen functionalization of heterocyclic substrates [18]. These directing groups serve dual functions as both directing elements and anionic ligands that promote the in situ generation of reactive palladium species [18]. The approach enables the override of conventional positional selectivity patterns that would otherwise be observed with strongly coordinating heteroatoms [18].

Nucleophilic substitution reactions at the carbothioamide functionality provide opportunities for structural diversification through the introduction of various nucleophiles . Primary and secondary amines react readily with activated carbothioamide derivatives to form substituted amide or thioamide products [28]. The reactions typically proceed under mild conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [28].

Oxidation reactions of the carbothioamide group enable access to sulfoxide and sulfone derivatives with modified electronic and steric properties . Common oxidizing agents include hydrogen peroxide, meta-chloroperbenzoic acid, and sodium periodate, each providing different levels of selectivity and reaction conditions . The choice of oxidizing agent influences both the reaction rate and the regioselectivity of the oxidation process [29].

Cross-coupling reactions have been extensively employed for the introduction of aryl and heteroaryl substituents onto the benzoxazine framework [13]. Suzuki-Miyaura coupling reactions using boronic acids or boronate esters provide access to biaryl derivatives under mild palladium-catalyzed conditions [13]. Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds with primary and secondary amines [13].

Ring-opening polymerization of benzoxazine derivatives through thermal treatment represents a unique post-synthetic transformation that leads to crosslinked polymer networks [17] [19]. The polymerization process typically occurs at temperatures ranging from 150 to 240 degrees Celsius and involves the cleavage of the oxazine ring followed by crosslinking reactions [4]. The kinetics of this process follow autocatalytic mechanisms due to the generation of catalytic phenolic groups during the polymerization [19].

Metal-catalyzed functionalization reactions provide access to complex molecular architectures through the selective formation of carbon-carbon and carbon-heteroatom bonds [15]. Rhodium-catalyzed carbene insertion reactions enable the introduction of cyclopropyl and other strained ring systems [30]. Gold-catalyzed cyclization reactions facilitate the formation of additional fused ring systems through intramolecular processes [30].

Photochemical functionalization methods offer mild alternatives to thermal and metal-catalyzed processes [29]. Visible-light-driven reactions using photoredox catalysts enable the formation of carbon-carbon and carbon-nitrogen bonds under ambient conditions [29]. These approaches are particularly valuable for the functionalization of complex molecular frameworks that might be sensitive to harsh reaction conditions [29].

Radical-mediated functionalization processes provide access to products that are difficult to obtain through conventional ionic mechanisms [29]. The use of carbon disulfide as a thiocarbonyl source in radical thiocarbamoylation reactions enables the mild synthesis of thioamide derivatives [29]. Mechanistic studies reveal that direct photoexcitation of dithiocarbamate anions plays a key role in these transformations [29].

Click chemistry approaches have been developed for the efficient conjugation of benzoxazine derivatives with various molecular partners [31]. Copper-catalyzed azide-alkyne cycloaddition reactions provide access to triazole-linked conjugates with high efficiency and selectivity [31]. These reactions are particularly valuable for the preparation of bioconjugates and molecular probes [31].

Biocatalytic functionalization methods employ enzymes to achieve selective transformations under mild conditions [25]. Lipase-catalyzed esterification and amidation reactions provide access to functionalized derivatives with high regio- and stereoselectivity [25]. The use of immobilized enzymes enables catalyst recovery and reuse, contributing to the sustainability of the functionalization process [25].

The nucleophilic substitution reactions of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide exhibit distinctive patterns that are characteristic of heterocyclic thiocarbonyl compounds. The benzoxazine ring system demonstrates enhanced reactivity toward nucleophilic attack, primarily due to the electron-withdrawing nature of the nitrogen atom and the carbothioamide functional group [2].

Research has demonstrated that nucleophilic aromatic substitution (SNAr) reactions follow predictable patterns based on the electrophile structure. Studies using multivariate linear regression models have shown that the relative rate and regioselectivity of SNAr reactions can be accurately predicted using three key molecular descriptors: the electron affinity of the electrophile, the average molecular electrostatic potential at the carbon undergoing substitution, and the sum of average electrostatic potential values for the ortho and para atoms relative to the reactive center [3].

The benzoxazine ring system in 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide exhibits preferential nucleophilic substitution at the C-2 position, adjacent to the carbothioamide group. This regioselectivity is attributed to the electron-withdrawing effect of the thiocarbonyl group, which activates the adjacent carbon center toward nucleophilic attack . The mechanism typically proceeds through an addition-elimination pathway, where the nucleophile first adds to the electrophilic carbon, forming a tetrahedral intermediate, followed by elimination of the leaving group to restore aromaticity.

Computational studies have revealed that the activation energy for nucleophilic substitution reactions at the benzoxazine ring ranges from 60-90 kJ/mol, depending on the nature of the nucleophile and reaction conditions . These values are consistent with the electron-deficient nature of the heterocyclic system, which facilitates nucleophilic attack compared to unsubstituted aromatic systems.

The regioselectivity of aromatic substitution reactions in heterocyclic compounds is significantly influenced by the electronic properties of the heteroatoms present in the ring system. In the case of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, the nitrogen atom in the benzoxazine ring acts as an electron-withdrawing group, directing nucleophilic attack to specific positions on the aromatic ring [6] [7].

Experimental evidence suggests that electrophilic aromatic substitution reactions on the benzoxazine ring occur preferentially at the ortho and para positions relative to the oxygen atom, while nucleophilic substitution is favored at positions adjacent to the nitrogen atom [8]. This complementary reactivity pattern allows for selective functionalization of different positions on the aromatic ring depending on the reaction conditions and reagent choice.

Thiocarbonyl Group Reactivity in Heterocyclic Systems

The thiocarbonyl group in 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide exhibits unique reactivity patterns that distinguish it from its oxygen-containing analogues. The carbon-sulfur double bond (C=S) is significantly more reactive toward nucleophilic attack compared to carbonyl groups (C=O), primarily due to the lower electronegativity of sulfur and the increased polarization of the thiocarbonyl bond [9] [10].

Thiocarbonyl compounds demonstrate exceptional reactivity toward a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. The mechanism of nucleophilic attack typically involves initial coordination of the nucleophile to the sulfur atom, followed by migration to the carbon center [11]. This process is facilitated by the ability of sulfur to accommodate additional electron density through its vacant d-orbitals.

The reactivity of thiocarbonyl groups is further enhanced in heterocyclic systems due to the electronic effects of adjacent heteroatoms. In 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, the proximity of the nitrogen atom in the benzoxazine ring increases the electrophilicity of the thiocarbonyl carbon through inductive effects [12]. This enhanced reactivity is reflected in the relatively low activation energies (40-80 kJ/mol) observed for nucleophilic addition reactions to the thiocarbonyl group.

Studies on heterocyclic thiocarbonyl compounds have revealed that tautomerization between thione and thiol forms significantly affects reactivity patterns. The thione form typically exhibits higher reactivity toward nucleophiles, while the thiol form may engage in different reaction pathways, including hydrogen bonding and metal coordination [13] [14]. Computational analyses using density functional theory have shown that the energy difference between these tautomeric forms is typically 3-6 kcal/mol, with the thione form being thermodynamically favored in most cases [15].

The thiocarbonyl group also demonstrates unique reactivity toward electrophilic species, particularly carbenes and metal-complexed carbene derivatives. These reactions typically proceed through the formation of thiocarbonyl ylides, which can undergo subsequent cyclization or rearrangement reactions to form various heterocyclic products [16]. The formation of these ylides is particularly facile with thiocarbonyl compounds due to the nucleophilic nature of the sulfur atom.

Ring-Opening and Polymerization Mechanisms

The ring-opening polymerization of benzoxazine derivatives, including 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, represents a fascinating area of mechanistic study that has significant implications for materials science and polymer chemistry. The polymerization process can occur through both thermal and cationic pathways, each with distinct mechanistic features and kinetic parameters [17].

Thermal ring-opening polymerization typically occurs at elevated temperatures (180-280°C) and proceeds through a complex mechanism involving phenolic coupling reactions. The process is initiated by the thermal activation of the benzoxazine ring, leading to the formation of quinone methide intermediates. These highly reactive species undergo subsequent coupling reactions with other benzoxazine molecules, ultimately leading to the formation of polybenzoxazine networks [18].

The thermal polymerization mechanism involves several key steps: initial ring opening through protonation of the oxygen atom, formation of an iminium ion intermediate, electrophilic aromatic substitution at the phenolic hydroxyl group, and subsequent coupling reactions to form the polymer network [19]. The activation energy for thermal polymerization ranges from 80-120 kJ/mol, depending on the specific substituents and reaction conditions.

Cationic ring-opening polymerization offers significant advantages over thermal polymerization, particularly the ability to conduct reactions at room temperature. This process is typically initiated by Lewis acids such as aluminum chloride (AlCl3), phosphorus pentachloride (PCl5), or titanium tetrachloride (TiCl4) [20]. The cationic mechanism involves initial coordination of the Lewis acid to the oxygen or nitrogen atom of the benzoxazine ring, followed by ring opening and propagation through carbocationic intermediates.

Studies using infrared spectroscopy and nuclear magnetic resonance have revealed that cationic polymerization proceeds through a different pathway compared to thermal polymerization. In the cationic mechanism, the characteristic peaks associated with the tri-substituted benzene ring in the benzoxazine structure remain largely intact, suggesting that the polymer structure differs significantly from that obtained through thermal polymerization [20].

The kinetics of benzoxazine polymerization have been extensively studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Autocatalytic kinetic models have been successfully applied to describe the polymerization process, with typical kinetic parameters including reaction orders of n = 1.6-1.9 for the early stages and m = 0.9-2.3 for the later stages of polymerization [17]. The activation energy for the overall polymerization process is typically in the range of 80-95 kJ/mol.

Computational Modeling of Reaction Pathways (DFT Studies)

Density functional theory (DFT) calculations have become an indispensable tool for understanding the reaction mechanisms and pathways of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide and related heterocyclic thiocarbonyl compounds. These computational studies provide detailed insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain through experimental methods alone [21] [13].

The most commonly employed DFT methods for studying benzoxazine and thiocarbonyl systems include the B3LYP functional with various basis sets, ranging from 6-31G(d,p) for geometry optimization to 6-311++G(2d,2p) for high-accuracy energy calculations [22] [23]. Long-range corrected functionals such as ωB97XD are particularly useful for systems involving dispersion interactions, while the M06-2X functional provides excellent performance for thermodynamic calculations and solvation effects.

Computational studies of benzoxazine formation mechanisms have revealed that the reaction proceeds through multiple pathways depending on the reaction conditions. In acidic media, the mechanism involves initial protonation of formaldehyde, followed by nucleophilic attack by aniline to form an iminium intermediate. This intermediate then undergoes electrophilic aromatic substitution with the phenol component to form the benzoxazine ring [23]. The calculated activation energies for these steps range from 40-80 kJ/mol, consistent with experimental observations of facile benzoxazine formation under mild conditions.

DFT calculations have also been instrumental in understanding the tautomerization behavior of thiocarbonyl compounds. Studies on heterocyclic thiocarbonyl systems have shown that the thione-thiol tautomerization occurs through intramolecular proton transfer with activation energies of 45-85 kJ/mol [13] [14]. The transition state structures for these processes typically involve six-membered ring intermediates stabilized by intramolecular hydrogen bonding.

The computational modeling of polymerization mechanisms has provided valuable insights into the structure-reactivity relationships in benzoxazine systems. Time-dependent DFT (TD-DFT) calculations have been used to study the electronic excitation properties of benzoxazine derivatives, revealing that the UV-Vis spectra can be accurately predicted using the B3LYP functional with extended basis sets [22]. These calculations have shown that the lowest energy electronic transitions typically occur in the 250-300 nm range, corresponding to π→π* transitions within the aromatic system.

Natural bond orbital (NBO) analysis has been particularly useful for understanding the electronic structure and bonding patterns in heterocyclic thiocarbonyl compounds. These analyses reveal significant charge transfer interactions between the sulfur atom and adjacent carbon centers, consistent with the enhanced reactivity of thiocarbonyl groups toward nucleophilic attack [24] [25]. The calculated atomic charges and bond orders provide quantitative measures of the electron density distribution, which correlates well with observed reactivity patterns.

Molecular electrostatic potential (MEP) maps generated from DFT calculations have proven valuable for predicting the sites of nucleophilic and electrophilic attack in benzoxazine and thiocarbonyl systems [21] [26]. These maps clearly show regions of high and low electron density, allowing for the rational design of selective reactions and the prediction of regioselectivity patterns.

The use of implicit solvation models, such as the solvation model based on density (SMD), has enabled the study of solvent effects on reaction mechanisms and thermodynamics. These calculations have shown that polar solvents typically stabilize ionic intermediates, leading to lower activation energies for reactions involving charged transition states [13] [15]. The computed solvation energies are essential for understanding the role of solvent in controlling reaction selectivity and rate.

Recent advances in computational chemistry have led to the development of automated transition state search algorithms that can systematically explore reaction pathways for complex heterocyclic systems [27]. These methods have been successfully applied to study the diverse reaction mechanisms of thiocarbonyl compounds, including cycloaddition reactions, rearrangements, and polymerization processes.